6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one
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Overview
Description
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as colchicine and its derivatives, are known to bind to tubulin . Tubulin is a globular protein and is the main component of microtubules in cells .
Mode of Action
If we consider the action of structurally similar compounds, they generally inhibit the polymerization of tubulin into microtubules, disrupting the dynamics of the microtubule network within the cell . This disruption can lead to cell cycle arrest and ultimately cell death .
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that it may affect the microtubule dynamics and related pathways, leading to cell cycle arrest and apoptosis .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that chloroacetyl chloride, a component of this compound, is a bifunctional compound that can form esters and amides . This suggests that 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one typically involves the reaction of 2-chloroacetyl chloride with 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. The reaction is carried out in the presence of a base, such as sodium acetate, in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states .
Scientific Research Applications
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
2-Oxindole: Another heterocyclic compound with a similar structure but different biological activities.
Cyanoacetohydrazides: Compounds with similar reactivity and applications in heterocyclic synthesis.
Piperidine Derivatives: Compounds with a six-membered ring structure that also exhibit diverse biological activities
Uniqueness
6-(2-Chloroacetyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific combination of a chloroacetyl group and a tetrahydroquinazolinone core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
6-(2-chloroacetyl)-3-methyl-1,4-dihydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-6-8-4-7(10(15)5-12)2-3-9(8)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCMNIXLVHVXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)C(=O)CCl)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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